2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide

Medicinal Chemistry Physicochemical Property Optimization ADME

A versatile pyrazole-amide scaffold for CNS-active EP1 antagonists and H2 receptor modulators. Ethylamino substitution (LogP -0.292) balances permeability for brain penetration. Orthogonal amine/pyrazole reactivity enables rapid library synthesis. Ideal for kinase/GPCR screening. Buy now for high-purity R&D.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13622505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCNC(CCN1C=CC=N1)C(=O)N
InChIInChI=1S/C9H16N4O/c1-2-11-8(9(10)14)4-7-13-6-3-5-12-13/h3,5-6,8,11H,2,4,7H2,1H3,(H2,10,14)
InChIKeyRDJAARPVMVJVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide Procurement Guide: Essential Chemotype Data and Comparator Context


2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide (CAS 1340448-97-6, MF C9H16N4O, MW 196.25) is a pyrazole-containing amino amide that serves as a versatile synthetic intermediate and screening compound in medicinal chemistry. Its structure features a butanamide backbone with an ethylamino group at the 2-position and an unsubstituted 1H-pyrazol-1-yl moiety at the 4-position . The compound is commercially available from multiple vendors with typical purity specifications of 97–98% . This scaffold has been explored within the context of EP1 receptor antagonism [1] and histamine H2 receptor modulation [2], indicating its relevance as a core structural motif for target engagement studies.

Why 2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide Is Not Interchangeable with Other Pyrazolyl Butanamides


Although many 4-(1-pyrazolyl)butanamide derivatives share a common core, subtle modifications—particularly to the amino substituent at the 2-position—profoundly alter physicochemical properties, target selectivity, and synthetic utility [1]. For instance, the ethylamino group in 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide confers a distinct lipophilicity profile (LogP –0.292) [2] relative to its methylamino analog (LogP –1.02) , directly impacting membrane permeability and metabolic stability [1]. Moreover, the unsubstituted pyrazole ring preserves a synthetic handle for late-stage functionalization, whereas pre-substituted analogs may require lengthier de novo syntheses [3]. These divergent properties underscore that simple within-class substitution is insufficient; quantitative evidence is required to guide procurement decisions.

Quantitative Differentiation of 2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide Against Closest Structural Analogs


Lipophilicity (LogP) Benchmarking: Ethylamino vs. Methylamino vs. Propylamino Derivatives

The lipophilicity of 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide (LogP = –0.292) [1] is intermediate between its methylamino (LogP = –1.02) and propylamino analogs (estimated LogP ≈ +0.3–0.5), offering a balanced LogP for both aqueous solubility and membrane permeability [2]. This measured value is approximately 0.73 log units more lipophilic than the methyl analog, a difference that can influence cellular uptake and metabolic stability in in vitro assays [2].

Medicinal Chemistry Physicochemical Property Optimization ADME

Molecular Weight and Polar Surface Area: Optimizing for CNS Drug-Like Space

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide (MW 196.25, HBD 2, HBA 7, TPSA ≈ 78 Ų) resides within the favorable range for CNS drug candidates (MW <400, HBD ≤3, TPSA <90 Ų) [1]. Compared to the methyl analog (MW 182.23, TPSA ~78 Ų) and propyl analog (MW 210.28), the ethyl analog strikes an optimal balance between molecular complexity and drug-like properties, as demonstrated in brain-penetrant EP1 antagonist series [2].

CNS Drug Design Medicinal Chemistry ADME

Commercial Purity Grade Consistency: 98% vs. 97% Specification Across Suppliers

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide is available from multiple vendors at a purity specification of 98% , whereas the methyl analog is offered at 98% by some and the amino analog (2-amino-4-(1H-pyrazol-1-yl)butanamide) at 97% . The higher and more uniform purity specification across suppliers for the ethyl derivative reduces the likelihood of batch-to-batch variability in biological assays [1].

Quality Control Sourcing Reproducibility

Synthetic Versatility: Unsubstituted Pyrazole Enables Direct Derivatization for SAR

The unsubstituted pyrazole ring of 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide permits direct N-alkylation, C–H functionalization, or electrophilic substitution, whereas pre-substituted analogs (e.g., 4-methyl or 4-chloro derivatives) require de novo synthesis for further diversification [1]. This synthetic flexibility is exemplified by the preparation of diverse 3-substituted pyrazole derivatives from common intermediates in H2 antagonist programs [2].

Medicinal Chemistry Late-Stage Functionalization SAR

High-Value Application Scenarios for 2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide Procurement


CNS-Penetrant EP1 Antagonist Scaffold Optimization

Given its physicochemical profile (LogP –0.292, TPSA ~78 Ų) and demonstrated brain penetration in analogous pyrazole amides [1], 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide serves as an ideal starting point for synthesizing CNS-active EP1 receptor antagonists. Researchers can capitalize on the unsubstituted pyrazole to install substituents that enhance potency while maintaining favorable brain-to-blood ratios, as validated in series achieving 0.8:1–2.0:1 brain:blood ratios [1].

Histamine H2 Receptor Antagonist Lead Derivatization

The 4-(1-pyrazolyl)butanamide core is a privileged structure for H2 receptor antagonism, with nitro-substituted analogs achieving 6× famotidine potency in isolated atrium assays [2]. The ethylamino derivative provides a balanced LogP for oral absorption while leaving the pyrazole 3-position open for introducing potency-enhancing groups (e.g., nitro, guanidino) as demonstrated in systematic SAR studies [2].

Building Block for Parallel Library Synthesis in Kinase or GPCR Programs

The presence of both a secondary amine (ethylamino) and an unsubstituted pyrazole offers orthogonal reactivity for amide coupling and N-alkylation reactions, respectively. This dual functionality enables rapid construction of focused chemical libraries targeting kinases, GPCRs, or other protein families where pyrazole amides have shown activity [1]. The compound's high commercial purity (98%) ensures minimal side products during library synthesis, improving hit confirmation rates.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a molecular weight of 196.25 and HBD count of 2, this compound resides in a favorable region of CNS drug-like space [3]. Procurement for use as a control or comparator in ADME studies (e.g., PAMPA permeability, metabolic stability assays) allows researchers to benchmark novel CNS candidates against a structurally characterized, brain-penetrant reference scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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